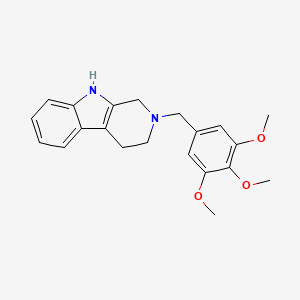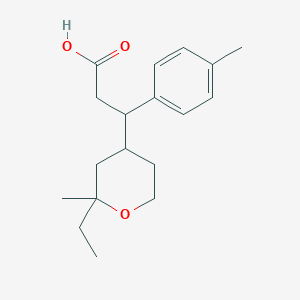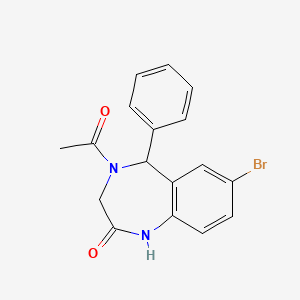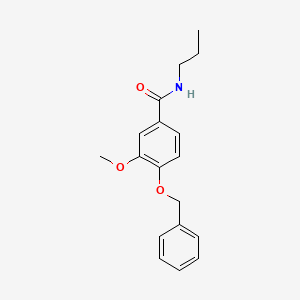![molecular formula C21H19ClN2O3S2 B5228257 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5228257.png)
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MK-1775 and is a selective inhibitor of the checkpoint kinase 1 (Chk1) enzyme.
Mecanismo De Acción
MK-1775 is a selective inhibitor of the Chk1 enzyme. The Chk1 enzyme is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. It is activated in response to DNA damage and phosphorylates various downstream targets, leading to cell cycle arrest and DNA repair. The inhibition of Chk1 by MK-1775 leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MK-1775 has been found to have significant biochemical and physiological effects. It has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting the Chk1 enzyme. It has also been found to enhance the efficacy of various anticancer drugs. Additionally, MK-1775 has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MK-1775 has several advantages for lab experiments. It is a selective inhibitor of the Chk1 enzyme, making it a valuable tool for studying the DNA damage response pathway. It has also been found to enhance the efficacy of various anticancer drugs, making it a valuable tool for studying cancer treatment. However, the limitations of MK-1775 include its potential toxicity and off-target effects.
Direcciones Futuras
There are several future directions for MK-1775 research. One potential direction is the development of new Chk1 inhibitors with improved selectivity and efficacy. Another potential direction is the investigation of the combination of MK-1775 with other anticancer drugs to enhance their efficacy further. Additionally, the investigation of the potential applications of MK-1775 in other fields, such as neurodegenerative diseases, is also a promising future direction.
Conclusion:
In conclusion, MK-1775 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective inhibitor of the Chk1 enzyme and has been extensively studied for its potential applications in cancer treatment. MK-1775 has several advantages for lab experiments, but its potential toxicity and off-target effects are limitations. There are several future directions for MK-1775 research, including the development of new Chk1 inhibitors and the investigation of its potential applications in other fields.
Métodos De Síntesis
The synthesis of MK-1775 involves several steps. The first step is the preparation of 4-chloro-3-nitrobenzoic acid by reacting 4-chlorobenzoic acid with nitric acid. The second step involves the reduction of the nitro group using tin and hydrochloric acid to obtain 4-chloro-3-aminobenzoic acid. The third step is the reaction of 4-chloro-3-aminobenzoic acid with 2-methylphenylamine and sulfuric acid to obtain 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid. The final step involves the reaction of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid with 2-(methylthio)phenylamine to obtain MK-1775.
Aplicaciones Científicas De Investigación
MK-1775 has been extensively studied for its potential applications in cancer treatment. It has been found to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting the Chk1 enzyme. The Chk1 enzyme plays a critical role in the DNA damage response pathway, and its inhibition leads to the accumulation of DNA damage, resulting in cancer cell death. MK-1775 has also been found to enhance the efficacy of various anticancer drugs, including gemcitabine, cisplatin, and doxorubicin.
Propiedades
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(2-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2/c1-14-7-3-4-8-17(14)24-29(26,27)20-13-15(11-12-16(20)22)21(25)23-18-9-5-6-10-19(18)28-2/h3-13,24H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLPQTMCHHVQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5228188.png)
![3-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-2-naphthamide](/img/structure/B5228211.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide](/img/structure/B5228218.png)




![11-(3-methoxy-4-propoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5228250.png)
![6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5228262.png)
![1-[1-(2-chlorobenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5228266.png)
![4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5228267.png)
![1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5228269.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5228278.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5228280.png)